An In-depth Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
An In-depth Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS Number: 1065074-72-7). This document delves into the synthesis, chemical properties, and potential applications of this N-alkylated indole derivative, providing expert insights into its role as a versatile building block in medicinal chemistry.
Introduction: The Significance of N-Alkylated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and approved pharmaceuticals. Modification of the indole core is a key strategy for modulating pharmacological properties. Specifically, N-alkylation of the indole nitrogen introduces substituents that can significantly influence a molecule's binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.[1]
5-Bromoindole, the precursor to the title compound, is a particularly valuable starting material. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the creation of diverse and complex molecular architectures. The introduction of an ethyl pentanoate chain at the N1 position, resulting in Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, adds a lipophilic ester moiety that can be further modified or may itself contribute to the molecule's biological activity. This compound is categorized as a protein degrader building block, suggesting its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[3]
Physicochemical Properties
A clear understanding of the fundamental properties of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1065074-72-7 | [3][4][5] |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [3][4][6] |
| Molecular Weight | 324.2 g/mol | [3][4][6] |
| Purity | Typically ≥98% | [3][6] |
| InChI | 1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 | [6] |
Synthesis and Mechanism
The synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is typically achieved through the N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Principle
The core of the synthesis is the deprotonation of the indole nitrogen of 5-bromoindole using a suitable base. This generates a nucleophilic indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate), to form the desired N-alkylated product and a salt byproduct.[1] The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) are commonly employed to ensure complete deprotonation of the indole nitrogen.[1]
Workflow for N-Alkylation of 5-Bromoindole
Caption: General workflow for the synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.
Representative Experimental Protocol
The following is a detailed, representative protocol for the synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. This protocol is based on established methods for the N-alkylation of indoles.[1]
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl 5-bromopentanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 1H | H-4 | Indole H-4 is adjacent to the bromine-bearing carbon and is expected to be downfield. |
| ~7.25 | dd | 1H | H-6 | Coupled to H-7. |
| ~7.20 | d | 1H | H-7 | Coupled to H-6. |
| ~7.10 | d | 1H | H-2 | Indole H-2 is typically a doublet. |
| ~6.45 | d | 1H | H-3 | Indole H-3 is coupled to H-2. |
| ~4.20 | t | 2H | N-CH₂ | Methylene group attached to the indole nitrogen. |
| ~4.10 | q | 2H | O-CH₂ | Methylene group of the ethyl ester. |
| ~2.30 | t | 2H | CO-CH₂ | Methylene group adjacent to the carbonyl. |
| ~1.80-1.90 | m | 4H | -CH₂-CH₂- | Methylene groups of the pentanoate chain. |
| ~1.20 | t | 3H | -CH₃ | Methyl group of the ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.0 | C=O | Carbonyl carbon of the ester. |
| ~135.0 | C-5 | Carbon bearing the bromine atom. |
| ~129.0 | C-7a | Indole ring junction carbon. |
| ~128.5 | C-2 | Indole C-2. |
| ~124.0 | C-6 | Indole C-6. |
| ~121.5 | C-4 | Indole C-4. |
| ~112.0 | C-3a | Indole ring junction carbon. |
| ~110.0 | C-7 | Indole C-7. |
| ~101.0 | C-3 | Indole C-3. |
| ~60.5 | O-CH₂ | Methylene carbon of the ethyl ester. |
| ~46.0 | N-CH₂ | Methylene carbon attached to the indole nitrogen. |
| ~34.0 | CO-CH₂ | Methylene carbon adjacent to the carbonyl. |
| ~29.0 | N-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |
| ~22.5 | N-CH₂-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |
| ~14.0 | -CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry
The expected mass spectrum would show characteristic isotopic patterns for a bromine-containing compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Formula | Calculated m/z |
| [C₁₅H₁₈⁷⁹BrNO₂ + H]⁺ | 324.0594 |
| [C₁₅H₁₈⁸¹BrNO₂ + H]⁺ | 326.0573 |
| [C₁₅H₁₈⁷⁹BrNO₂ + Na]⁺ | 346.0413 |
| [C₁₅H₁₈⁸¹BrNO₂ + Na]⁺ | 348.0392 |
Applications in Drug Development and Research
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 5-bromoindole core is a key pharmacophore in a variety of drug candidates.
Scaffold for Kinase Inhibitors
The 5-bromoindole moiety is a common starting point for the development of inhibitors targeting various protein kinases. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in diseases such as Alzheimer's and diabetes.[2] Furthermore, 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[7][8]
Precursor for Anticancer Agents
The indole nucleus is a cornerstone in the design of anticancer drugs.[7] The ability to functionalize the 5-position of the indole ring via the bromine atom allows for the systematic exploration of structure-activity relationships (SAR). This can lead to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.[8] The ethyl pentanoate side chain can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce further diversity and target specific protein interactions.
Potential Derivatization Pathways
Caption: Potential synthetic modifications of the title compound for drug discovery.
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[4] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on the robust N-alkylation of 5-bromoindole. The presence of two distinct functional handles—the C5-bromo group and the N1-ester side chain—provides medicinal chemists with a versatile platform for creating diverse libraries of compounds. As research into targeted therapies, including kinase inhibitors and protein degraders, continues to expand, the utility of well-designed building blocks like Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate will undoubtedly grow, facilitating the development of the next generation of therapeutics.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Unlock Drug Discovery. The Role of 5-Bromoindole in Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Retrieved from [Link]
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Indo American Journal of Pharmaceutical Sciences. PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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CP Lab Safety. Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, min 98%, 1 gram. Retrieved from [Link]
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Oncotarget. Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]
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PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]
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ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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Pharmaffiliates. Chemical Name : Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. Retrieved from [Link]
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